2-(Trimethylsilyl)ethylZinc bromide
Description
Consequently, the requested detailed introduction cannot be generated from the available sources.
Properties
IUPAC Name |
bromozinc(1+);ethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13Si.BrH.Zn/c1-5-6(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYUPBKGYEJPM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrSiZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-(Trimethylsilyl)ethylZinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 2-(Trimethylsilyl)ethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2-(Trimethylsilyl)ethyl bromide+Zn→2-(Trimethylsilyl)ethylZinc bromide
Industrial production methods may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of specialized equipment and controlled environments is crucial to maintain the quality of the product.
Chemical Reactions Analysis
2-(Trimethylsilyl)ethylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. Typical reagents include palladium or nickel catalysts.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, THF as a solvent, and inert atmospheres to prevent oxidation. Major products formed from these reactions include various substituted organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trimethylsilyl)ethylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules and natural products.
Biology: It can be used in the modification of biomolecules, such as the synthesis of glycosides.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 2-(Trimethylsilyl)ethylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Note: The evidence exclusively focuses on imidazolium-based ionic liquids (e.g., 1-Allyl-3-ethylimidazolium bromide, 1-Allyl-3-butylimidazolium tetrafluoroborate) and pesticide-related triazin derivatives (e.g., triflusulfuron methyl ester). None of these compounds are structurally or functionally analogous to 2-(Trimethylsilyl)ethyl Zinc bromide, which is an organozinc reagent. A meaningful comparison is therefore impossible based on the provided materials.
Limitations of the Evidence
Missing Data : Critical parameters for comparison (e.g., reactivity, thermal stability, synthetic utility) are absent.
Structural Differences: The compounds in the evidence lack the zinc-silicon bonding or organometallic characteristics inherent to the target compound.
Recommendations for Further Research
To address this gap, consult specialized sources such as:
- Organometallic Chemistry Journals (e.g., Journal of Organometallic Chemistry).
- Synthetic Methodology Publications (e.g., studies on Negishi coupling reagents).
- Catalysis Databases (e.g., Reaxys or SciFinder) for reactivity comparisons with analogs like trimethylsilylmethylzinc bromide or ethylzinc bromide .
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